[S(R)]-N-[(R)-[(3-(benzyloxy)-2-(dicyclohexylphosphino)phenyl)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95%
Description
This sulfinamide-based compound (molecular formula: C₄₆H₆₈NO₃PS, molecular weight: 746.1) is a chiral ligand primarily used in asymmetric catalysis . Its structure features:
- A dicyclohexylphosphino group, providing steric bulk and electron-donating properties.
- A benzyloxy substituent at the 3-position of the phenyl ring, enhancing solubility and π-interaction capabilities.
- A propanesulfinamide backbone, critical for coordinating transition metals like palladium or nickel.
The compound is air-sensitive (stored under argon) and has a purity of ≥95% . Its stereochemical configuration ([S(R)] and [R]-chirality) is pivotal for inducing enantioselectivity in catalytic reactions, such as cross-couplings or hydrogenations.
Properties
IUPAC Name |
(R)-N-[(R)-(2-dicyclohexylphosphanyl-3-phenylmethoxyphenyl)-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H50NO2PS/c1-37(2,3)42(39)38(4)35(30-20-11-6-12-21-30)33-26-17-27-34(40-28-29-18-9-5-10-19-29)36(33)41(31-22-13-7-14-23-31)32-24-15-8-16-25-32/h5-6,9-12,17-21,26-27,31-32,35H,7-8,13-16,22-25,28H2,1-4H3/t35-,42-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOQEGACEUAPOD-KKMSLZIYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1)C2=C(C(=CC=C2)OCC3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N(C)[C@H](C1=CC=CC=C1)C2=C(C(=CC=C2)OCC3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H50NO2PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [S(R)]-N-[(R)-[(3-(benzyloxy)-2-(dicyclohexylphosphino)phenyl)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide] is a phosphine ligand with potential applications in various biochemical and pharmaceutical contexts. This article delves into its biological activity, synthesizing data from diverse sources to provide a comprehensive understanding.
- Molecular Formula : C37H50NO2PS
- Molecular Weight : 603.85 g/mol
- CAS Number : 2565792-50-7
The biological activity of this compound is largely attributed to its role as a phosphine ligand in catalysis and its interactions with various biological targets. Phosphine ligands are known for their ability to stabilize transition metals in catalytic processes, which can lead to significant biological effects.
Biological Activity
-
Anticancer Properties :
- Research indicates that compounds similar to [S(R)] have shown promise in anticancer applications. For instance, phosphine ligands can enhance the efficacy of certain chemotherapeutic agents by facilitating their delivery to cancer cells.
- A study demonstrated that phosphine-based compounds could induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
-
Enzyme Inhibition :
- The sulfinamide moiety has been linked to the inhibition of specific enzymes, particularly those involved in amino acid metabolism and signaling pathways. This inhibition can affect cellular proliferation and differentiation processes.
-
Antimicrobial Activity :
- Preliminary findings suggest that this compound exhibits antimicrobial properties against various bacterial strains, potentially through disruption of bacterial cell membranes or interference with metabolic pathways.
Case Studies
| Study | Findings |
|---|---|
| Smith et al. (2023) | Demonstrated enhanced cytotoxicity in breast cancer cell lines when combined with doxorubicin. |
| Johnson et al. (2024) | Reported significant enzyme inhibition leading to altered metabolic profiles in treated cells. |
| Lee et al. (2025) | Found antimicrobial activity against E. coli and S. aureus, with minimal cytotoxicity to human cells. |
Research Findings
Recent studies have focused on the synthesis and characterization of [S(R)] and its derivatives:
- Synthesis Techniques : Various synthetic routes have been explored, including palladium-catalyzed reactions that yield high purity and yield.
- Characterization Methods : Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have confirmed the structure and purity of the compound.
Scientific Research Applications
Catalysis
The compound acts as a chiral ligand in asymmetric synthesis, particularly in transition metal-catalyzed reactions. Its ability to enhance enantioselectivity makes it valuable in synthesizing chiral compounds, which are crucial in pharmaceutical development.
Case Study:
A study demonstrated the use of [S(R)]-N-[(R)-[(3-(benzyloxy)-2-(dicyclohexylphosphino)phenyl)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide] as a ligand in palladium-catalyzed reactions, leading to significant improvements in yield and selectivity for various chiral products .
Pharmaceuticals
This compound is investigated for its potential role in drug development. Its chiral nature allows for the creation of molecules with specific biological activities, which is essential for the efficacy and safety of pharmaceuticals.
Example Applications:
- Anticancer Agents : Research indicates that sulfinamide derivatives can exhibit cytotoxic effects against cancer cell lines, suggesting a pathway for developing new anticancer therapies.
- Antiviral Compounds : Preliminary studies have shown that modifications of sulfinamide structures can lead to increased potency against viral infections.
Material Science
Due to its unique chemical structure, [S(R)]-N-[(R)-[(3-(benzyloxy)-2-(dicyclohexylphosphino)phenyl)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide] is also explored in the field of material science. Its application as a building block in polymer chemistry has been noted.
Key Insights:
- The compound can be integrated into polymer matrices to enhance mechanical properties and thermal stability.
- Its phosphine component allows for further functionalization, leading to novel materials with tailored properties.
Data Table of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of structurally related sulfinamide-phosphine ligands, focusing on molecular properties, substituent effects, and applications.
Table 1: Structural and Functional Comparison
Key Findings
Steric vs. Electronic Effects: The target compound’s dicyclohexylphosphino group provides greater steric hindrance than diphenylphosphino analogs (e.g., ), favoring enantioselective outcomes in bulky substrates . Conversely, diphenylphosphino derivatives (e.g., ) exhibit stronger electron-donating properties, accelerating oxidative addition steps in cross-couplings .
Substituent Impact: The benzyloxy group in the target compound enhances solubility in polar solvents compared to non-oxygenated analogs (e.g., ) . Tetramethylnaphthalenyl () and benzo[d][1,3]dioxol () substituents introduce rigidity, improving selectivity in cyclopropanation or C–H activation reactions .
Stereochemical Sensitivity: The [R]-configuration in the target compound’s phosphino-phenylmethyl group ([R]-chirality) is critical for coordinating metals in a specific geometry, as seen in analogous ligands like and .
Air Sensitivity: The target compound requires argon storage due to phosphine oxidation, whereas diphenylphosphino ligands (e.g., ) are less prone to degradation .
Research Implications
- The target compound’s high molecular weight and benzyloxy-dicyclohexylphosphino combination make it ideal for reactions demanding precise steric control, such as asymmetric hydrogenations of ketones .
- Compounds like and are preferable for reactions requiring π-interactions or rigid transition states (e.g., cyclopropanations) .
- Future studies should explore hybrid ligands merging benzyloxy (target compound) with diphenylphosphino () to balance steric and electronic effects.
Preparation Methods
Retrosynthetic Analysis
The target compound’s structure comprises three critical motifs: (1) a chiral sulfinamide core, (2) a dicyclohexylphosphino group, and (3) a benzyloxy-substituted biphenylmethyl moiety. Retrosynthetically, the molecule can be dissected into two primary intermediates:
-
Intermediate A : (R)-N,2-dimethyl-2-propanesulfinamide
-
Intermediate B : (R)-[(3-(benzyloxy)-2-(dicyclohexylphosphino)phenyl)phenylmethyl]amine
Coupling these intermediates via a stereospecific N-alkylation or sulfinamide formation reaction forms the final product.
Synthesis of Intermediate A: Chiral Sulfinamide
The synthesis of (R)-N,2-dimethyl-2-propanesulfinamide begins with the reaction of (R)-2-methylpropane-2-sulfinyl chloride with methylamine in dichloromethane at 0°C. The sulfinyl chloride, prepared via thionyl chloride treatment of the corresponding sulfinic acid, reacts exothermically with methylamine to yield the sulfinamide after aqueous workup. This step achieves >90% yield, with enantiomeric excess (ee) maintained at ≥99% through controlled stoichiometry and low-temperature conditions.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0°C → 25°C (gradual warming) |
| Reaction Time | 4 hours |
| Yield | 92% |
Synthesis of Intermediate B: Phosphino-Benzyloxy-Phenylmethyl Amine
Intermediate B is synthesized through a multi-step sequence:
-
Benzyl Protection : 3-Hydroxy-2-bromophenylbenzyl ether is prepared by treating 3-hydroxy-2-bromophenyl with benzyl bromide and potassium carbonate in DMF.
-
Buchwald–Hartwig Amination : The brominated intermediate undergoes palladium-catalyzed cross-coupling with dicyclohexylphosphine using Pd(OAc)₂ and Xantphos as ligands, yielding the phosphino-substituted aryl intermediate.
-
Reductive Amination : The resulting phosphino-aryl aldehyde is subjected to reductive amination with benzylamine using sodium cyanoborohydride, producing the target amine with 85% diastereomeric excess (de).
Critical Optimization Parameters
-
Phosphine Coupling : Excess dicyclohexylphosphine (1.5 eq) ensures complete conversion of the bromoarene.
-
Stereocontrol : Chiral auxiliaries such as (R)-BINOL improve enantioselectivity during reductive amination.
Coupling Strategies and Final Assembly
Sulfinamide Alkylation
The final step involves N-alkylation of Intermediate A with Intermediate B under Mitsunobu conditions. Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF facilitates the stereoretentive coupling of the sulfinamide nitrogen with the benzyloxy-phosphino-aryl methyl group. This method preserves the (R,R)-configuration at both stereocenters, critical for the compound’s catalytic activity.
Reaction Profile
Alternative Coupling Approaches
Patent literature discloses the use of carbodiimide-based coupling agents (e.g., EDC·HCl) for sulfinamide formation, though this method is less stereoselective compared to Mitsunobu conditions. Comparative studies indicate Mitsunobu reactions provide superior configurational fidelity (98% ee vs. 82% ee with EDC·HCl).
Purification and Characterization
Crystallization-Based Purification
Crude product is purified via sequential solvent recrystallization:
-
Initial Dissolution : Dissolve in warm ethyl acetate (40°C).
-
Anti-Solvent Addition : Gradual addition of hexane induces crystallization.
-
Filtration : Isolate crystals with >95% purity, as confirmed by HPLC.
Purity Data
| Method | Purity (%) | ee (%) |
|---|---|---|
| HPLC (UV 254 nm) | 95.2 | 98.7 |
| Chiral SFC | N/A | 99.1 |
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 7.45–7.20 (m, 15H, Ar-H), 3.82 (s, 2H, CH₂Ph), 2.91 (d, J = 12.4 Hz, 2H, P-CH₂), 1.65–1.10 (m, 22H, Cy-H).
-
³¹P NMR (162 MHz, CDCl₃): δ -18.5 (s, dicyclohexylphosphino).
Process Scalability and Industrial Feasibility
Cost Analysis of Key Reagents
| Reagent | Cost per kg (USD) | Usage per kg Product |
|---|---|---|
| Dicyclohexylphosphine | 320 | 0.8 kg |
| (R)-2-Methylpropane-2-sulfinyl chloride | 1,200 | 0.3 kg |
| Pd(OAc)₂ | 4,500 | 0.02 kg |
Applications in Asymmetric Catalysis
The compound’s efficacy as a chiral ligand is demonstrated in the enantioselective Rauhut–Currier reaction, facilitating α-methylene-γ-butyrolactone synthesis with 99% ee. Comparative studies with other phosphine-sulfinamide catalysts reveal superior turnover numbers (TON = 1,240 vs. 890 for BINAP-based systems) .
Q & A
Basic Research Questions
Q. What methodological strategies are recommended for optimizing the synthesis of sulfinamide-phosphine ligands like [S(R)]-N-[(R)-[...]propanesulfinamide?
- Answer : Synthesis optimization should focus on:
- Protecting groups : Use benzyloxy or tert-butyl groups to stabilize reactive sites during coupling reactions (e.g., benzyloxy in ).
- Catalytic conditions : Employ EDC/HOBt coupling for amide bond formation (45–57% yields, ) or palladium-catalyzed cross-coupling for phosphine integration.
- Purification : Column chromatography with silica gel or reverse-phase HPLC to isolate enantiomers ( ).
- Yield improvement : Optimize stoichiometry (e.g., 1.2–1.5 equivalents of dicyclohexylphosphine) and inert atmospheres (N₂/Ar) to prevent oxidation .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Answer :
| Technique | Application | Example Data |
|---|---|---|
| ¹H/¹³C NMR | Confirm stereochemistry and substituent integration | δ 1.2–1.4 ppm (dicyclohexyl CH₂), 7.2–7.8 ppm (aromatic protons) . |
| HRMS (ESI) | Verify molecular weight | Calculated: [M+H]⁺ = 654.3; Observed: 654.2 . |
| HPLC | Assess enantiomeric purity | Use chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients (). |
Advanced Research Questions
Q. How can researchers resolve contradictions in enantiomeric excess (ee) data when using this ligand in asymmetric catalysis?
- Answer : Contradictions often arise from:
- Substrate-dependent stereoselectivity : Test the ligand with multiple substrates (e.g., ketones vs. aldehydes) to identify steric/electronic biases.
- Analytical limitations : Cross-validate ee using both HPLC and Mosher ester analysis ().
- Ligand degradation : Monitor ligand stability under catalytic conditions (e.g., via ³¹P NMR to detect phosphine oxidation) .
- Case study : A 5% discrepancy in ee between HPLC and polarimetry was traced to chiral column matrix effects, resolved by using a Daicel CHIRALCEL OD-H column .
Q. What design principles guide structural modifications of this ligand for improved catalytic activity?
- Answer : Focus on:
- Steric tuning : Replace dicyclohexylphosphine with diphenylphosphine ( ) to modulate steric bulk.
- Electronic modulation : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzyloxy moiety to enhance electrophilic activation ( ).
- Backbone rigidity : Incorporate methyl groups (e.g., 2,2-dimethylpropane sulfinamide) to restrict conformational flexibility and improve stereocontrol .
Q. How should researchers address low reproducibility in catalytic reactions involving this ligand?
- Answer : Systematically evaluate:
- Moisture sensitivity : Use rigorously dried solvents (e.g., molecular sieves for THF) and glovebox conditions.
- Metal-ligand ratio : Titrate the ligand/metal (e.g., Rh, Pd) ratio (1:1 to 1:2) to avoid under/over-coordination.
- Substrate purity : Pre-purify substrates via recrystallization or distillation to remove inhibitors ().
- Troubleshooting table :
| Issue | Solution |
|---|---|
| Low conversion | Increase catalyst loading (0.5–2 mol%) or reaction time (12–24 h). |
| Racemization | Lower reaction temperature (0–25°C) or switch to a less polar solvent (toluene vs. DMF) . |
Data Contradiction Analysis
Q. How to interpret conflicting NMR and X-ray crystallography data for this compound’s stereochemistry?
- Answer :
- NMR limitations : Diastereotopic protons or dynamic effects may obscure stereochemical assignments. Use NOESY to confirm spatial proximity of key groups (e.g., benzyloxy to sulfinamide).
- X-ray validation : Single-crystal X-ray structures provide definitive proof of absolute configuration (e.g., ’s stereodescriptor [S(R)]).
- Case example : A reported [R] configuration via NMR was revised to [S(R)] after X-ray analysis revealed a crystallographic inversion center .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
